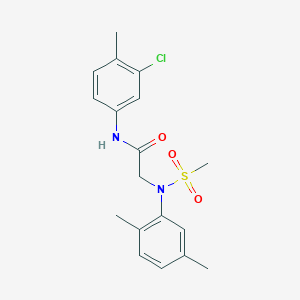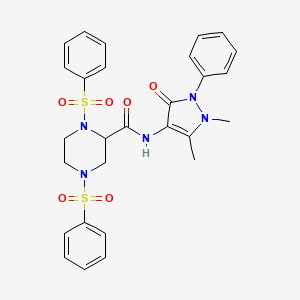![molecular formula C22H25N3O2 B3938372 N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide](/img/structure/B3938372.png)
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide
Overview
Description
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(2-hydroxy-2-methylpropyl)pyrazole with a substituted benzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may include techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine .
Scientific Research Applications
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide: Similar in structure but with different substituents on the aromatic rings.
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-ethylacetamide: Similar but with an ethyl group instead of a methyl group on the acetamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-[3-[1-(2-hydroxy-2-methylpropyl)pyrazol-3-yl]phenyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)24(4)20-10-8-17(9-11-20)18-6-5-7-19(14-18)21-12-13-25(23-21)15-22(2,3)27/h5-14,27H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWAYUUABALSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![3-chloro-4-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3938307.png)
![4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938314.png)
![1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}propan-1-one](/img/structure/B3938320.png)

![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)
![Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3938345.png)
![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)
![4-[(5-Bromo-2,4-dimethoxyphenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B3938364.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3938390.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3938396.png)
